molecular formula C8H10ClNO2 B1632247 2-Chloro-3,5-dimethoxyaniline CAS No. 120758-03-4

2-Chloro-3,5-dimethoxyaniline

Cat. No.: B1632247
CAS No.: 120758-03-4
M. Wt: 187.62 g/mol
InChI Key: QAQJMSZWWPFNJB-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in the world of organic chemistry. sci-hub.secolab.wsresearchgate.net These compounds, characterized by a phenyl group attached to an amino group, are of significant industrial importance. wikipedia.org Their versatility makes them crucial starting materials for the synthesis of a wide array of products, including polymers, rubber processing chemicals, dyes, pigments, and pharmaceuticals. wikipedia.orgresearchgate.net For instance, aniline is a key precursor in the production of indigo, the iconic dye for blue jeans, and is also used to manufacture polyurethane. wikipedia.org

The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution reactions, allows for the introduction of various functional groups onto the aromatic ring. wikipedia.org This modification leads to a vast library of substituted anilines with diverse chemical properties and applications. wisdomlib.org These derivatives are instrumental in creating complex molecules, such as N-phenyl nicotinamide (B372718) and cinnoline (B1195905) derivatives, as well as benzothiazole (B30560) derivatives and heterocyclic azo dyes. wisdomlib.org The amino group strongly activates the benzene (B151609) ring, making aniline and its derivatives highly reactive in electrophilic aromatic substitution. wikipedia.orgchemistrysteps.com This high reactivity, while beneficial, can sometimes lead to challenges in controlling the regioselectivity of reactions, often necessitating the use of protecting groups to achieve mono-substitution. wikipedia.orgchemistrysteps.com

Contextualization of 2-Chloro-3,5-dimethoxyaniline within Halogenated and Alkoxy-Substituted Anilines

This compound belongs to the class of substituted anilines that feature both halogen and alkoxy groups on the aromatic ring. This combination of substituents imparts a unique set of properties to the molecule, making it a valuable intermediate in organic synthesis.

Halogenated anilines are a critical class of compounds in organic chemistry. The presence of a halogen atom provides a reactive handle for various transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgnih.gov These reactions are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental processes in the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.orgnih.gov However, the direct halogenation of anilines can be challenging due to the high reactivity of the aniline ring, which can lead to multiple halogenations and a lack of regioselectivity. acs.orgnih.gov

Alkoxy-substituted anilines , on the other hand, are characterized by the presence of one or more alkoxy (-OR) groups on the benzene ring. These electron-donating groups increase the electron density of the aromatic ring, further activating it towards electrophilic substitution. chemistrysteps.com The position of the alkoxy groups influences the regioselectivity of these reactions. researchgate.net Alkoxy-substituted anilines are found in numerous biologically active compounds and are important precursors in the synthesis of pharmaceuticals and other fine chemicals. acs.org The methoxy (B1213986) groups in this compound, for example, are strong activating groups that direct incoming electrophiles.

The specific structure of this compound, with a chloro group at the 2-position and methoxy groups at the 3- and 5-positions, presents a distinct pattern of substitution. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy groups, along with the directing effects of the amino group, governs the molecule's reactivity in various chemical transformations. This compound serves as a building block for more complex molecules, finding use in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are determined by its molecular structure. These properties are crucial for its handling, storage, and application in synthetic procedures.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 120758-03-4 bldpharm.com
Molecular Formula C₈H₁₀ClNO₂ cymitquimica.com
Molecular Weight 187.62 g/mol
Appearance Solid cymitquimica.com

| Storage | Keep in dark place, inert atmosphere, room temperature | bldpharm.com |

Spectroscopic Data of this compound

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Value Reference
InChI InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 cymitquimica.comuni.lu
InChIKey QAQJMSZWWPFNJB-UHFFFAOYSA-N cymitquimica.com

| SMILES | COC1=CC(=C(C(=C1)OC)Cl)N | uni.lu |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from 3,5-dimethoxyaniline (B133145). One common method involves the chlorination of 3,5-dimethoxyaniline. This can be accomplished using reagents like hydrochloric acid and hydrogen peroxide, where the methoxy groups direct the chlorination to the ortho position relative to the amino group. Another approach involves the reduction of a corresponding nitro compound, such as 2-chloro-3,5-dimethoxynitrobenzene, via catalytic hydrogenation.

The reactivity of this compound is influenced by its substituents. The primary amine group can undergo typical reactions such as acylation and the formation of imines with aldehydes and ketones. For instance, it can react with benzaldehyde (B42025) to form an imine intermediate, which can then be used in further coupling reactions to synthesize quinolines. The methoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution, while the chloro group has a weak deactivating effect. This electronic interplay directs the regioselectivity of further substitutions on the aromatic ring. The chloro group can also act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functional groups.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules. Its trifunctional nature (amine, chloro, and dimethoxy groups) allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

The presence of the chloro and amino groups allows for sequential functionalization. For example, the amino group can be modified first, followed by a cross-coupling reaction at the chloro position. This strategic approach is crucial in the construction of complex molecular architectures. The compound's utility is demonstrated in its use for creating substituted anilines and heterocyclic compounds like quinolines.

Structural Analogs and Their Significance

The properties and reactivity of substituted anilines can be significantly altered by changing the nature and position of the substituents on the aromatic ring. Comparing this compound to its structural isomers and other halogenated or alkoxy-substituted analogs provides insight into these structure-activity relationships.

For instance, the structural isomer 4-Chloro-2,5-dimethoxyaniline (B1194742) (CAS: 6358-64-1) shares the same molecular formula and weight but exhibits different physical properties, such as solubility, due to the altered positions of the substituents. The placement of the chlorine atom at the 4-position and the methoxy groups at the 2- and 5-positions changes the molecule's polarity and intermolecular interactions.

Another related compound is 2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3), which contains an additional chlorine atom. This second halogen substituent increases the molecular weight and boiling point of the compound. The presence of two electron-withdrawing chloro groups also influences the electronic properties and reactivity of the aniline ring.

Furthermore, comparing the chloro-substituted compound to its bromo- and fluoro-analogs reveals the impact of the specific halogen. For example, brominated analogs have been reported to be prone to decomposition at high temperatures, whereas the chloro derivative shows greater stability. In contrast, fluorinated analogs like 2,6-Difluoro-3,5-dimethoxyaniline (CAS: 651734-54-2) introduce different electronic and steric effects due to the high electronegativity and small size of the fluorine atoms. nih.gov

The non-halogenated parent compound, 3,5-Dimethoxyaniline (CAS: 10272-07-8), serves as a fundamental reference. sigmaaldrich.com Its reactions, such as those with aldehydes, have been studied to understand the directing effects of the two methoxy groups without the influence of a halogen. researchgate.netresearchgate.netrsc.org The study of these and other analogs, such as 2,5-Dimethoxyaniline (B66101) (CAS: 102-56-7) and 2-Chloro-5-methoxyaniline (CAS: 2401-24-3), provides a broader understanding of how substituent patterns dictate the chemical behavior of aniline derivatives. sigmaaldrich.comchemscene.comias.ac.inchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJMSZWWPFNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120758-03-4
Record name 2-Chloro-3,5-Dimethoxyaniline
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Synthetic Methodologies for 2 Chloro 3,5 Dimethoxyaniline and Analogues

Direct Chlorination Approaches

Direct chlorination strategies involve the introduction of a chlorine atom onto the 3,5-dimethoxyaniline (B133145) scaffold. The strong activating and ortho-, para-directing nature of the amine and methoxy (B1213986) groups necessitates careful control of reaction conditions to achieve the desired 2-position chlorination.

Chlorination of 3,5-Dimethoxyaniline Precursors

The direct electrophilic aromatic substitution of 3,5-dimethoxyaniline is a primary route to obtaining 2-Chloro-3,5-dimethoxyaniline. Given that the amino and methoxy groups are powerful activating groups, the reaction proceeds readily. masterorganicchemistry.comjru.edu.in The key challenge lies in controlling the regioselectivity to favor substitution at the C-2 position, which is ortho to an amino group and para to a methoxy group, while avoiding polychlorination.

One documented method involves the use of a copper chloride catalyst within a hydrochloric acid solution. In this procedure, oxygen is introduced to facilitate the reaction, which is conducted at elevated temperatures (e.g., 95°C) for several hours. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is a standard technique in electrophilic aromatic halogenations to "activate" the chlorine molecule, creating a more potent electrophile that can be attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction mechanism involves the formation of a highly electrophilic complex, which is then attacked by the nucleophilic aniline (B41778) ring, leading to a carbocation intermediate that is subsequently deprotonated to restore aromaticity. masterorganicchemistry.comyoutube.com

To manage the high reactivity of the aniline substrate and prevent unwanted side reactions or over-halogenation, the amino group can be protected, for instance, through protonation in a strongly acidic medium. sciencemadness.orgncert.nic.in This converts the -NH₂ group into an -NH₃⁺ group, which is deactivating and meta-directing, thereby altering the regiochemical outcome of the substitution.

Oxidative Chlorination in Acidic Media

Oxidative chlorination represents a variation of the direct chlorination approach, where an oxidant is used in conjunction with a chloride source. This method is exemplified by the use of copper(II) chloride in hydrochloric acid with the introduction of oxygen. In this system, the copper catalyst and oxygen likely facilitate the in-situ regeneration of the active chlorinating species.

Studies on the oxidation of anilines using reagents like chlorine dioxide in aqueous media have shown that the reaction kinetics are highly dependent on pH, with reaction rates being greater in acidic and alkaline conditions compared to neutral media. nih.gov While such studies often focus on water treatment and degradation pathways, they underscore the reactivity of the aniline nucleus under oxidative conditions. For synthetic purposes, reagents such as N-chlorosuccinimide (NCS) are common, but their high electrophilicity can lead to a lack of selectivity, often favoring ortho-chlorination without precise control. nih.gov The selection of a milder, less electrophilic chlorinating agent is crucial for achieving targeted meta-chlorination relative to a directing group. nih.gov

Reduction-Based Synthetic Routes

A prevalent and highly effective strategy for synthesizing substituted anilines, including this compound, is the reduction of a corresponding nitroaromatic precursor. This two-step approach involves the initial synthesis of 2-chloro-3,5-dimethoxynitrobenzene, followed by the reduction of the nitro group to an amine.

Catalytic Hydrogenation of Nitroaromatic Precursors

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes and is widely used in industrial processes. wikipedia.org The reaction involves treating the nitroaromatic precursor with hydrogen gas under pressure in the presence of a metal catalyst.

For the synthesis of halogenated anilines, a significant challenge is preventing the undesired side reaction of dehalogenation (hydrodechlorination), where the C-Cl bond is also reduced. google.com The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity for the nitro group reduction.

A specific method adapted from patent literature for the reduction of a similar compound, 4-chloro-2,5-dimethoxynitrobenzene, utilizes a sulfited platinum-on-carbon (Pt/C) catalyst. This approach is designed to suppress dehalogenation. The key parameters for this type of reaction are outlined below.

Table 1: Typical Parameters for Selective Catalytic Hydrogenation

Parameter Condition Rationale
Catalyst 5% Pt/C (sulfited) Platinum is an active hydrogenation catalyst. Sulfiting the catalyst helps to poison sites that promote dehalogenation, increasing selectivity.
Solvent Xylene/water biphasic system Xylene dissolves the organic substrate, while the aqueous phase can help in controlling the reaction and work-up.
Pressure 10–20 bar H₂ Sufficient hydrogen pressure is required to drive the reaction at a practical rate.
Temperature 80–110°C Provides the necessary activation energy for the reaction.

| Additive | Cycloaliphatic amines (e.g., morpholine) | These compounds can act as dehalogenation suppressors. google.com |

The process typically involves heating the substrate with the catalyst under hydrogen pressure, followed by filtration of the catalyst and product isolation. The catalyst can often be recycled multiple times, making the process economical.

Alternative Industrial Reduction Methods

While catalytic hydrogenation is often preferred, several other reduction methods are used industrially, particularly when specific selectivity is required or if high-pressure equipment is to be avoided. unigoa.ac.in

The Béchamp reduction, first discovered in 1854, uses iron metal in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.orgorgoreview.comchem-station.com This method is robust, uses inexpensive reagents, and is broadly applicable to aromatic nitro compounds. wikipedia.orgsrict.in The reaction is believed to proceed via nitroso and hydroxylamino intermediates. wikipedia.orgorgoreview.com

Other metal-based reducing systems have also been employed. These include tin (Sn) or zinc (Zn) in acidic media. srict.in Zero-valent iron (Fe⁰) has also been studied extensively, showing effective reduction of nitroaromatics to anilines under anaerobic conditions. nm.gov The rate of these reactions can be limited by the mass transfer of the nitro compound to the metal surface. nm.gov

Table 2: Comparison of Industrial Nitro Reduction Methods

Method Reducing Agent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas with Pt, Pd, or Ni catalyst 80-110°C, 10-20 bar pressure High yield, clean byproducts (water), catalyst is recyclable. Requires high-pressure equipment, risk of dehalogenation. google.comrsc.org
Béchamp Reduction Iron (Fe) and Hydrochloric Acid (HCl) Reflux conditions Inexpensive reagents, broadly applicable. wikipedia.orgchem-station.com Generates large amounts of iron oxide sludge as waste. wikipedia.orgsrict.in
Metal/Acid Reduction Tin (Sn) or Zinc (Zn) with Acid Acidic aqueous solution Effective reduction. Generates metallic waste streams that require treatment.

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Aqueous or alcoholic solution | Useful for partial reduction of polynitro compounds. srict.in | Can introduce sulfur impurities. |

Cross-Coupling Strategies for Carbon-Nitrogen Bond Formation

Modern synthetic organic chemistry offers powerful tools for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and an amine source.

For the synthesis of this compound, this strategy would likely involve the selective mono-amination of a dihalogenated precursor, such as 1,2-dichloro-3,5-dimethoxybenzene. The reaction couples the aryl halide with an ammonia (B1221849) equivalent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalytic system. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide, formation of the palladium-amido complex, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

A variety of ligands have been developed to improve the efficiency and scope of the reaction. Sterically hindered biaryl phosphine ligands, such as X-Phos, are often effective for coupling aryl chlorides. beilstein-journals.org The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used. libretexts.orgbeilstein-journals.org

Table 3: Representative Catalytic Systems for Buchwald-Hartwig Amination

Component Example(s) Role in Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. beilstein-journals.org
Ligand X-Phos, BINAP, DPEPhos, RuPhos Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. wikipedia.orgbeilstein-journals.org
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, LiHMDS Deprotonates the amine/ammonia equivalent to form the active nucleophile. libretexts.orgbeilstein-journals.org
Amine Source Ammonia, Benzophenone (B1666685) imine, Lithium bis(trimethylsilyl)amide (LiHMDS) Acts as the nitrogen nucleophile to form the C-N bond. organic-chemistry.org

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. libretexts.org |

Achieving selective mono-amination on a dihaloarene requires careful control of stoichiometry and reaction conditions to prevent the formation of the diamine byproduct.

Buchwald-Hartwig Coupling Applications to Aryl Halides and Amines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. researchgate.netnumberanalytics.comlibretexts.orgwikipedia.org This reaction is highly versatile, coupling aryl halides or pseudohalides with a wide array of primary and secondary amines. numberanalytics.comwikipedia.org For a substrate like this compound, the chloro-substituent serves as the electrophilic partner in this transformation.

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, especially with less reactive aryl chlorides. libretexts.org Sterically hindered biarylphosphine ligands, such as XPhos, RuPhos, and tBuBrettPhos, have been developed to enhance catalytic activity and broaden the substrate scope. libretexts.org

While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate catalyst systems allows for their efficient coupling. numberanalytics.com The reaction tolerates a variety of functional groups, making it suitable for complex molecule synthesis. numberanalytics.comlibretexts.org In the context of this compound, it could theoretically be coupled with various primary or secondary amines to generate more complex substituted aniline derivatives, although specific documented examples for this exact compound are not prevalent in the provided search results. A two-step protocol involving the amination of 2-bromo-13α-estrone 3-benzyl ether with benzophenone imine, followed by hydrogenolysis, has been used to synthesize 2-amino-13α-estrone, demonstrating the utility of this reaction on complex scaffolds. beilstein-journals.org

Table 1: Representative Buchwald-Hartwig Catalyst Systems for Amination of Aryl Chlorides

Catalyst/Precatalyst Ligand Base Solvent Typical Substrates Reference
Pd(OAc)₂ XPhos K₃PO₄ or Cs₂CO₃ t-BuOH or Dioxane Aryl chlorides, Primary/Secondary Amines beilstein-journals.org
[Pd(cinnamyl)Cl]₂ Mor-DalPhos NaOt-Bu Water or Solvent-free (Hetero)aryl chlorides, Primary/Secondary Amines researchgate.net
Pd(OAc)₂ RuPhos NaOt-Bu Toluene Aryl chlorides, Secondary Amines libretexts.org
Pd₂(dba)₃ tBuBrettPhos LiHMDS THF Aryl chlorides, Amides libretexts.org

Ullmann Condensation for Aryl-Acridine Systems

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds. wikipedia.orgmdpi.com A key application is the Goldberg reaction, a variant for C-N bond formation, which serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org This method is instrumental in synthesizing N-arylanthranilic acids, which are crucial precursors for acridine (B1665455) and acridone (B373769) ring systems. scribd.comnih.gov

The synthesis typically involves the reaction of an aniline with a 2-halobenzoic acid in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgnih.gov For instance, this compound can be coupled with 2-chlorobenzoic acid via an Ullmann reaction to produce the corresponding N-arylanthranilic acid. This intermediate can then undergo intramolecular cyclization, often promoted by an acid catalyst like polyphosphoric acid (PPA), to form an acridone. scribd.comnih.gov Subsequent reduction can convert the acridone to the corresponding acridine. scribd.com

This strategy was employed in the synthesis of hallacridone, where 3,5-dimethoxyaniline was coupled with 2-chlorobenzoic acid to give the diarylamine intermediate, which was then elaborated to the final acridone structure. nih.gov

Table 2: Ullmann Condensation for the Synthesis of Acridone Precursors

Aniline Aryl Halide Catalyst Base Solvent Product Type Reference
3,5-Dimethoxyaniline 2-Chlorobenzoic Acid Copper K₂CO₃ Amyl Alcohol N-(3,5-dimethoxyphenyl)anthranilic acid nih.gov
Aniline 2-Chlorobenzoic Acid CuI / Phenanthroline KOH Not specified N-Phenylanthranilic acid wikipedia.org
7-Aminoquinoline Potassium 2,4-dichlorobenzoate Copper Not specified Not specified Diarylaminobenzoic acid derivative nih.gov
3-Amino-4-methylacridin-9(10H)-one Not Applicable (Starting material for further synthesis) Not Applicable Not Applicable Not Applicable Precursor for Pyrido[3,2-b]acridones nih.gov

Synthetic Approaches to Substituted Quinone Systems Involving Dimethoxyanilines

Dimethoxyaniline derivatives are valuable starting materials for the synthesis of substituted quinones, which are important structural motifs in many biologically active compounds and functional materials.

Reaction with Dihalo-1,4-Naphthoquinones

The reaction of anilines with dihalo-1,4-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, is a well-established method for synthesizing aminonaphthoquinones. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of the aniline attacks the electron-deficient naphthoquinone ring, displacing a halide.

In a typical reaction, this compound would react with 2,3-dichloro-1,4-naphthoquinone to yield a 2-amino-3-chloro-1,4-naphthoquinone derivative. The presence of the electron-donating methoxy groups on the aniline ring enhances its nucleophilicity, facilitating the reaction. These reactions are often carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with the addition of a base to neutralize the liberated HCl. The resulting products are highly colored compounds with potential applications as dyes or pharmacophores.

Table 3: Synthesis of Aminonaphthoquinones from Anilines and Dihalonaphthoquinones

Aniline Derivative Halonaphthoquinone Solvent Conditions Product Type
Primary/Secondary Amines 2,3-Dichloro-1,4-naphthoquinone Ethanol Reflux 2-Amino-3-chloro-1,4-naphthoquinone
Primary Amines 1,4-Naphthoquinone Not specified Not specified 2-Amino-1,4-naphthoquinones
Triethylamine p-Chloranil (Tetrachloro-1,4-benzoquinone) Not specified Oxidation 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone

Oxidation of Dimethoxyaniline Derivatives to Benzoquinones

Dimethoxyaniline derivatives can be converted to substituted benzoquinones through oxidation. organicreactions.org The process generally involves the oxidation of the aniline to an intermediate that can be hydrolyzed to a hydroquinone, which is then further oxidized to the corresponding benzoquinone. organicreactions.org Various oxidizing agents can be employed for this transformation, including potassium ferricyanide (B76249), ceric ammonium (B1175870) nitrate (B79036) (CAN), and electrochemical methods. orientjchem.orgacademie-sciences.fr

For example, the oxidation of hydroquinones or catechol derivatives in the presence of nucleophiles like the azide (B81097) ion, using potassium ferricyanide as the oxidant, leads to the formation of amino benzoquinones in a one-pot synthesis. orientjchem.org Similarly, electrochemical oxidation of 1,4-dihydroxybenzene derivatives in the presence of amines yields substituted p-benzoquinone derivatives. academie-sciences.fr The oxidation of 2,5-dimethoxyaniline (B66101) has been shown to produce poly(2,5-dimethoxyaniline), which contains quinoid structures in its backbone. scielo.br Hydroxylated derivatives of dimethoxy-1,4-benzoquinone can also be formed under alkaline conditions. nih.gov

Table 4: Oxidation Methods for Producing Benzoquinone Systems

Starting Material Oxidizing Agent/Method Nucleophile/Additive Product Type Reference
Catechol/Hydroquinone Potassium Ferricyanide Sodium Azide Diamino benzoquinones orientjchem.org
1,4-Dihydroxybenzene derivatives Electrochemical Oxidation Primary/Secondary Amines Substituted p-benzoquinones academie-sciences.fr
2,6-Dimethoxy-1,4-benzoquinone Strong Alkaline Solution (e.g., NaOH) Hydroxide Poly-hydroxyl-benzoquinones nih.gov
Aniline Manganese Dioxide / Sulfuric Acid Not Applicable p-Benzoquinone (industrial) organicreactions.org

Preparation of Functionalized Alkyl-Aniline Linkers

Functionalized alkyl-aniline linkers are important building blocks in medicinal chemistry, materials science, and bioconjugation. nih.govnih.gov These linkers connect an aniline moiety to another functional group via an alkyl chain. Several synthetic strategies can be employed to prepare such structures from precursors like this compound.

One common method is the direct N-alkylation of the aniline with an alkyl halide. google.com However, this can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent.

Modern methods offer more sophisticated ways to create these linkers. For example, the A³ coupling (Aldehyde-Alkyne-Amine) reaction can generate propargylic amines, which serve as versatile linkers that can be further functionalized. nih.gov Additionally, novel phosphoramidite (B1245037) linkers containing alkyne or amino functionalities can be synthesized and incorporated into molecules like oligonucleotides during solid-phase synthesis, allowing for subsequent conjugation. nih.gov These linkers are often built from common intermediates like aminodiols. nih.gov While direct examples involving this compound are not specified, these general methodologies are applicable for its functionalization into a versatile linker molecule.

Table 5: Methods for Preparing Functionalized Alkyl-Aniline Linkers

Method Key Reagents Linker Type Application Example Reference
N-Alkylation Alkyl Halides, Base N-Alkyl anilines Synthesis of secondary aromatic amines google.com
A³ Coupling Aldehyde, Terminal Alkyne, Amine, Copper/Gold catalyst Propargylic amines Medicinal chemistry, PROTACs nih.gov
Phosphoramidite Chemistry Alkyne/Amino-functionalized phosphoramidites Oligonucleotide conjugates Bioconjugation, Diagnostics nih.gov
C-H Functionalization Olefins, Rh(III) catalyst ortho-Alkylated anilines Drug-like amine synthesis researchgate.net

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of 2-Chloro-3,5-dimethoxyaniline, the substituents on the benzene (B151609) ring play a crucial role in determining the rate and regioselectivity of these reactions.

Halogenation and Nitration Studies

Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.orgminia.edu.eg In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. minia.edu.eg For aniline (B41778) derivatives, the high reactivity of the ring often necessitates modified procedures to achieve selective substitution. nih.gov

Nitration typically involves the use of nitric acid with a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO₂⁺), which acts as the electrophile. minia.edu.eg Halogenation, such as bromination or chlorination, often requires a Lewis acid catalyst to polarize the halogen molecule and generate a potent electrophile. minia.edu.eg

Regioselectivity Directed by Substituents (Chloro and Methoxy (B1213986) Groups)

The directing effects of the substituents on the aromatic ring of this compound are a key aspect of its reactivity. The methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing. This means they increase the electron density of the ring, particularly at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. The amino group (-NH₂) is also a powerful activating, ortho, para-directing group. wikipedia.org

Conversely, the chloro group (-Cl) is a deactivating group, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles. However, it is also an ortho, para-director. In this compound, the electrophile will preferentially attack the positions that are activated by the methoxy and amino groups and are meta to the deactivating chloro group. The combined directing effects of these groups will determine the final position of substitution.

Oxidation and Reduction Pathways

The functional groups present in this compound allow for a variety of oxidation and reduction reactions, leading to the formation of different derivatives.

Formation of Quinone Derivatives through Oxidation

The amine group of this compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). Further oxidation can potentially lead to the formation of quinone derivatives, although direct evidence for this specific transformation on this compound is limited. The oxidation of substituted anilines is a known route to quinones.

Transformations of Nitro Groups to Amine Functions

While this compound already possesses an amine group, the reduction of a nitro group to an amine is a crucial transformation in the synthesis of many substituted anilines. youtube.com For related nitro-substituted chloro-dimethoxybenzene compounds, this reduction is a key step. google.com This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with metals such as iron in an acidic medium. youtube.comwikipedia.org These methods are generally effective and can be performed under mild conditions. youtube.com For aromatic nitro compounds containing other reducible groups like halogens, selective reduction of the nitro group can be achieved using specific reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This method avoids the reduction of the halogen substituent. niscpr.res.in

Nucleophilic Reactivity and Substituent Effects

The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with various electrophiles.

The reactivity of the amine group can be influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, the electron-withdrawing chloro group can slightly decrease the nucleophilicity of the amine.

The amine group can undergo reactions with aldehydes and ketones to form imines. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Furthermore, the chloro group at the 2-position can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific, often harsh, conditions, such as high temperatures and the use of polar aprotic solvents. This would allow for the introduction of other nucleophiles at this position.

Table of Reaction Data

Reaction TypeReagents/ConditionsKey Products
Nucleophilic SubstitutionNucleophiles (e.g., NH₂⁻, SH⁻), high temperature, polar aprotic solventsSubstituted anilines
Imine FormationAldehydes (e.g., benzaldehyde), Ru catalyst, 120°CImines, quinolines
Electrophilic SubstitutionNitrating or halogenating agentsSubstituted this compound
OxidationH₂O₂, KMnO₄Nitroso or nitro derivatives
Reduction of Nitro Group (on related compounds)Pd/C, H₂; Fe/HCl; Hydrazine glyoxylate/ZnAmino derivatives

Influence of Methoxy and Chloro Substituents on Nucleophilicity

The nucleophilicity of the amino group in this compound is a result of the competing electronic effects of the methoxy and chloro substituents. The two methoxy groups at positions 3 and 5 are electron-donating groups through resonance, increasing the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. Conversely, the chloro group at the 2-position is an electron-withdrawing group through induction, which tends to decrease the electron density and nucleophilicity.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. orientjchem.org This reaction is a classic example of nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The general mechanism involves three reversible steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon. nih.gov

Intramolecular proton transfer to form a carbinolamine intermediate. nih.gov

Elimination of a water molecule to form the imine or azomethine group (-C=N-) characteristic of Schiff bases. nih.govresearchgate.net

These reactions are often catalyzed by a small amount of acid. orientjchem.org The resulting Schiff bases are versatile intermediates in their own right, finding applications in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. For instance, Schiff bases derived from anilines and salicylaldehydes are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net

A variety of Schiff bases have been synthesized from 3,5-dimethoxyaniline (B133145) and different substituted aldehydes, demonstrating the general applicability of this reaction. researchgate.net

Nucleophilic Attack on Halogenated Naphthoquinones

The nucleophilic character of this compound allows it to participate in nucleophilic aromatic substitution (SNAr) reactions. A notable example is its reaction with halogenated naphthoquinones. In these reactions, the amino group of the aniline attacks an electron-deficient carbon atom of the naphthoquinone ring, displacing a halogen substituent.

The chloro group at the 2-position of the aniline can also act as a leaving group under certain conditions, enabling nucleophilic substitution. However, in the context of reacting with halogenated naphthoquinones, it is the amino group that typically acts as the nucleophile. The reactivity of the naphthoquinone is enhanced by the presence of electron-withdrawing carbonyl groups, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction.

Coupling Reactions

The presence of the amino group on the aromatic ring makes this compound a suitable substrate for various coupling reactions, which are fundamental in the synthesis of dyes and complex organic molecules.

Diazotization for Azo Dye Synthesis

One of the most significant reactions of aromatic amines is diazotization, which is the first step in the synthesis of azo dyes. unb.canih.gov This reaction involves treating the amine with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govmdpi.com This process converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻).

The resulting diazonium salt is a highly reactive electrophile and can be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the -N=N- linkage. nih.govyoutube.com The extensive conjugation in the resulting azo dye molecules is responsible for their vibrant colors. unb.ca

Step Description Typical Reagents Temperature
1. DiazotizationConversion of the primary aromatic amine to a diazonium salt.Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)0–5 °C
2. Azo CouplingReaction of the diazonium salt with a coupling component (e.g., phenol, aniline).Electron-rich aromatic compound0–5 °C

Comparative Reactivity in Cross-Coupling (e.g., Suzuki Coupling with Analogues)

While specific data on the Suzuki coupling of this compound is not extensively detailed in the provided search results, the reactivity of similar chloro-substituted aromatic compounds in cross-coupling reactions provides valuable insights. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, a carbon-carbon bond is formed between an organoboron compound and an organic halide or triflate.

The reactivity of the chloro group in this compound in such reactions would be influenced by the electronic environment created by the methoxy and amino groups. Generally, electron-donating groups can sometimes hinder the oxidative addition step of the palladium catalyst to the carbon-chlorine bond. However, the specific ligand used on the palladium catalyst can significantly influence the outcome and selectivity of the reaction. For instance, in the cross-coupling of 2,4-dichloropyridines, the choice of ligand can control the site-selectivity of the reaction. nih.gov Ligand-free conditions have also been shown to enhance selectivity in some cases. nih.gov

Heterocyclic Annulation Reactions

This compound can serve as a building block in heterocyclic annulation reactions, where a new heterocyclic ring is fused onto the existing aromatic ring. These reactions are crucial for the synthesis of a wide array of biologically active compounds and functional materials.

For instance, indolizines, a class of nitrogen-containing heterocyclic compounds, can be synthesized through reactions involving nucleophilic substitution. beilstein-journals.org While not a direct reaction of this compound, the principles of using substituted anilines in cyclization reactions are relevant. Annulation reactions often involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, to construct the heterocyclic ring. chim.it The substituents on the aniline ring play a critical role in directing the regioselectivity of these cyclization reactions and influencing the properties of the final heterocyclic product.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Arylamino Compounds

Modification of the amino group in 2-Chloro-3,5-dimethoxyaniline is a primary strategy for generating new derivatives. N-alkylation and N-acylation are fundamental reactions that introduce new functionalities, while the formation of sulfonamides creates compounds with distinct chemical properties.

N-alkylation of the aniline (B41778) moiety can be achieved through various methods. One notable approach is the reductive alkylation of the parent compound, 3,5-dimethoxyaniline (B133145), with aldehydes. This reaction, mediated by trifluoroacetic acid and a reducing agent like triethylsilane, produces para-alkyl 3,5-dimethoxyanilines with high regioselectivity. researchgate.net The process is adaptable to a range of aromatic and heteroaromatic aldehydes, demonstrating its versatility. researchgate.net Given the similar electronic nature of the core ring, this methodology represents a viable pathway for the N-alkylation of this compound.

The reaction of various aromatic aldehydes with 3,5-dimethoxyaniline under optimized conditions (2 equivalents of TFA and 2 equivalents of triethylsilane in CH₂Cl₂) yields the corresponding N-alkylated products in good yields, as shown in the table below. researchgate.net

Aldehyde ReactantResulting N-Alkylated ProductYield (%)
Benzaldehyde (B42025)4-Benzyl-3,5-dimethoxyaniline93%
4-Methoxybenzaldehyde4-(4-Methoxybenzyl)-3,5-dimethoxyaniline91%
4-Chlorobenzaldehyde4-(4-Chlorobenzyl)-3,5-dimethoxyaniline92%
4-(Trifluoromethyl)benzaldehyde4-(4-(Trifluoromethyl)benzyl)-3,5-dimethoxyaniline88%
2-Naphthaldehyde4-(Naphthalen-2-ylmethyl)-3,5-dimethoxyaniline85%

This interactive table showcases the yields of N-alkylated products from the reaction of 3,5-dimethoxyaniline with various aldehydes.

N-acylation is another fundamental transformation, typically involving the reaction of the aniline with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction converts the primary amine into a secondary amide, a common functional group in many biologically active molecules. For instance, the synthesis of 2-chloro-N-(3,5-dimethylphenyl)-5-nitrobenzamide is an example of an N-acylation reaction. sigmaaldrich.com

Aryl sulfonamides are a significant class of compounds, and their synthesis generally involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov This straightforward reaction allows the amine functionality of this compound to be readily converted into a sulfonamide.

The development of bis-sulfonamides can be achieved through the direct, chemoselective sulfochlorination of N-aryl precursors. For example, N-arylpyrazoles can be treated with a mixture of chlorosulfonic acid and thionyl chloride to introduce sulfonyl chloride groups, which are subsequently converted to sulfonamides by treatment with aqueous ammonia (B1221849). nih.gov This method can produce both mono- and bis-sulfonamides depending on the reaction conditions and the structure of the starting material. nih.gov The amino group of this compound makes it a suitable candidate for reacting with aryl sulfonyl chlorides to form the corresponding sulfonamide derivatives.

General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides:

An appropriate N-aryl precursor is added to a mixture of chlorosulfonic acid and thionyl chloride. nih.gov

The reaction mixture is heated, then cooled and poured over ice. nih.gov

The resulting sulfonyl chloride intermediate is extracted with a solvent like chloroform. nih.gov

The organic layer is separated, and the solvent is removed. The residue is dissolved in acetone (B3395972) and treated with aqueous ammonia. nih.gov

The mixture is heated, concentrated, and the resulting sulfonamide product is isolated by filtration. nih.gov

Heterocyclic Ring Formation with Dimethoxyaniline Moieties

The this compound structure is a key component in the synthesis of various heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of acridine (B1665455), quinazoline (B50416), indolinone, and naphthoquinone scaffolds.

Acridine derivatives can be synthesized through methods like the Bernthsen synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride. nih.gov By preparing a substituted diphenylamine incorporating the this compound moiety, this method can be adapted to produce specifically substituted acridines.

Quinazoline scaffolds are present in numerous therapeutic agents. Their synthesis often involves the use of substituted anilines. For example, a library of 2,4-disubstituted quinazolines was prepared, including N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, which highlights the incorporation of a dimethoxy-substituted aniline derivative into the quinazoline core. mdpi.com Other synthetic routes involve the nucleophilic displacement of a chlorine atom on a quinazoline precursor with an amine. For instance, 6-((2-chloroquinazolin-4-yl)amino)naphthalen-1-ol was synthesized via a reaction between a dichloroquinazoline and an aminonaphthol. nih.gov These examples demonstrate the feasibility of using this compound to construct novel quinazoline derivatives.

Indolinone derivatives are another important class of heterocyclic compounds. The synthesis of bis-indolinone derivatives has been achieved through the Knoevenagel condensation. nih.gov This reaction involves the condensation of a carbonyl group with a molecule containing an active methylene (B1212753) group. nih.gov In the synthesis of some bis-indolinone compounds, the core scaffold is a pyrrolo[3,2-f]indole-2,6(1H,3H)-dione, which contains active methylene groups, and this is condensed with carbonyl groups located in indole (B1671886) wings. nih.gov While this compound may not be a direct starting material in the final condensation step, it can be envisioned as a precursor for synthesizing the substituted indole-based components required for the reaction.

A common and effective method for synthesizing substituted naphthoquinone derivatives is the nucleophilic substitution reaction between an aniline and 2,3-dichloro-1,4-naphthoquinone. scielo.brmdpi.com This reaction typically proceeds by stirring the two reactants in a suitable solvent at room temperature. scielo.br The amine nitrogen of the aniline attacks one of the chlorinated carbons of the naphthoquinone, displacing a chloride ion and forming a new carbon-nitrogen bond. This strategy is highly effective for creating 2-arylamino-1,4-naphthoquinone derivatives. The use of anilines with electron-donating groups often results in high yields. scielo.br Therefore, this compound is an excellent candidate for this transformation, leading to the formation of 2-((2-chloro-3,5-dimethoxyphenyl)amino)-3-chloro-1,4-naphthoquinone.

Aniline ReactantNaphthoquinone ProductYield (%)
Aniline2-Chloro-3-(phenylamino)-1,4-naphthoquinone88% mdpi.com
4-Chloroaniline (B138754)2-Chloro-3-(4-chlorophenylamino)-1,4-naphthoquinone98% mdpi.com
Aniline2-Chloro-3-(phenylamino)-1,4-naphthoquinone90% scielo.br
4-Methoxyaniline2-Chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone84% scielo.br

This interactive table presents the yields for the synthesis of various 2-amino-1,4-naphthoquinone derivatives from the reaction of anilines with 2,3-dichloro-1,4-naphthoquinone.

Design and Synthesis of Analogues with Modified Substituents

The structure of this compound serves as a scaffold for the synthesis of various analogues by modifying its functional groups. These modifications are crucial for developing new compounds for applications in pharmaceuticals, agrochemicals, and materials science.

Synthetic Transformations:

The reactivity of the amine and the chloro- and dimethoxy-substituted ring allows for a range of chemical transformations.

Reactions at the Amine Group: The amino group is a primary site for derivatization. It can undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. For instance, the reaction of anilines with aldehydes can lead to the formation of imines, which are versatile intermediates for synthesizing more complex heterocyclic structures like quinolines. rsc.org

Substitution of the Chlorine Atom: The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, although this often requires specific activating conditions. This allows for the introduction of a wide variety of functional groups at this position.

Modification of Methoxy (B1213986) Groups: The methoxy groups can potentially be cleaved to form hydroxyl groups, which can then be further functionalized.

Electrophilic Aromatic Substitution: The electron-donating nature of the amine and methoxy groups can direct further substitution on the aromatic ring, although the existing substitution pattern will influence the position of new entrants.

Examples of Analogue Synthesis:

Research into the synthesis of substituted anilines and related compounds provides a framework for how analogues of this compound could be designed and synthesized.

Synthesis of Substituted Thiocarbamides: A general strategy involves the protection of the amino group of a chloroaniline, followed by condensation with substituted thioureas, and subsequent deprotection. gsconlinepress.com This approach could be adapted to this compound to generate a library of thiocarbamide analogues.

Multi-component Coupling Reactions: Ruthenium-catalyzed three-component reactions involving anilines (like 3,5-dimethoxyaniline), aldehydes, and amines have been used to synthesize complex quinoline (B57606) derivatives. rsc.org This highlights a sophisticated strategy for creating structurally diverse analogues from an aniline core.

Friedel-Crafts Alkylation: A highly regioselective Friedel-Crafts alkylation has been reported for the reaction of 3,5-dimethoxyaniline with aldehydes in the presence of trifluoroacetic acid and a reducing agent to produce para-alkylated anilines. researchgate.net This demonstrates a method for introducing alkyl substituents onto the aniline ring.

The design of analogues often focuses on creating molecules with specific electronic, steric, or bioactive properties. By systematically modifying the substituents on the this compound core, researchers can fine-tune the characteristics of the resulting compounds for targeted applications.

Research Applications and Advanced Studies

Applications in Medicinal Chemistry and Drug Discovery

The structural framework of 2-Chloro-3,5-dimethoxyaniline is a key component in the synthesis of a wide range of pharmacologically active compounds. Its amine group provides a reactive site for forming various bonds, while the chloro and methoxy (B1213986) substituents influence the electronic properties, solubility, and binding interactions of the final molecules.

Role as Pharmaceutical Intermediates

This compound is utilized as a crucial intermediate in multi-step organic syntheses aimed at producing active pharmaceutical ingredients (APIs). An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. The compound's structure is incorporated into the final, more complex drug candidate.

A documented example of its use is in the synthesis of substituted pyrimidine (B1678525) derivatives. In one pathway, this compound (referred to as Intermediate 4 in the synthesis) is reacted with 2,4-dichloro-5-(iodomethyl)pyrimidine. This reaction builds a larger, more functionalized molecule that serves as a scaffold for further chemical modification, ultimately leading to the development of new potential therapeutic agents. echemi.com This highlights the compound's role as a foundational chemical entity for creating novel drug candidates.

Development of Potential Anticancer Agents

The 3,5-dimethoxyaniline (B133145) scaffold, often in combination with halogen substituents, is a recurring motif in the design of novel anticancer agents. Researchers have successfully used this core structure to synthesize compounds with significant antiproliferative activity against various cancer cell lines.

One area of investigation involves the synthesis of 3,4-diaryl-β-lactams. Starting from 3,5-dimethoxyaniline, a series of β-lactam compounds were prepared that demonstrated potent, sub-micromolar activity in MCF-7 human breast cancer cells and chemoresistant HT-29 colon cancer cells. The most active compound in this series exhibited an IC₅₀ value of 1.5 nM in MCF-7 cells, indicating high potency.

In another study, 3,5-dimethoxyaniline was used to synthesize the acridine (B1665455) derivative N-(3,5-dimethoxyphenyl)acridin-9-amine. This compound showed profound antiproliferative activity, particularly towards HL60 (human promyelocytic leukemia) cancer cell lines.

The table below summarizes the in vitro cytotoxicity of representative compounds derived from the 3,5-dimethoxyaniline scaffold against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ Value
β-Lactam 12kMCF-7 (Breast)1.5 nM
β-Lactam 12aMCF-7 (Breast)25 nM
β-Lactam 12dMCF-7 (Breast)54 nM
Acridine G4MCF-7 (Breast)> 30 µg/mL
Acridine G4HT29 (Colon)> 30 µg/mL
Acridine G4HL60 (Leukemia)4.6 µg/mL

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Investigation of Antimicrobial Properties

While direct studies on the antimicrobial properties of immediate derivatives of this compound are not extensively documented, the broader class of compounds synthesized from related chloro-aniline precursors shows significant promise. Heterocyclic compounds, particularly quinoxalines, are known for their wide range of biological activities.

Research has shown that new 2,3-disubstituted quinoxalines, synthesized from 2,3-dichloroquinoxaline, exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijirset.com Similarly, other quinoxaline (B1680401) derivatives synthesized from 2-chloro-3-methylquinoxaline (B189447) have been developed and tested for their antimicrobial potential. researchgate.net These studies underscore the importance of the chloro-substituted heterocyclic scaffold in the search for new antimicrobial agents. The presence of the chloro group is often critical for the observed biological activity.

Antioxidant Activity of Derivatives

Derivatives of the 3,5-dimethoxyaniline structure have been investigated for their ability to act as antioxidants. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. One study focused on a series of Schiff bases prepared by reacting 3,5-dimethoxyaniline with various substituted aldehydes. nih.gov

The antioxidant potential of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several of the synthesized derivatives demonstrated significant radical scavenging activity. The study noted that compounds featuring electron-donating groups, such as a hydroxyl group on the aldehyde-derived portion of the molecule, showed enhanced antioxidant activity. nih.gov

The table below presents the DPPH radical scavenging activity for some of the synthesized 3,5-dimethoxyaniline derivatives at a concentration of 200 µg/mL.

CompoundSubstituent on Aldehyde Ring% DPPH Radical Scavenging Activity (at 200 µg/mL)
3b 4-hydroxy72.8
3d 2,4-dihydroxy71.4
3c 2-hydroxy70.0
3f 4-methoxy61.2
3a 2-chloro-6-fluoro55.4
Ascorbic Acid (Standard) -98.2

Data sourced from Mallesha et al., 2014. nih.gov

Design of Novel Pharmacological Scaffolds

A pharmacological scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of new compounds. This compound is an exemplary building block for designing such novel scaffolds due to its inherent chemical functionality. chemicalbook.comgoogle.com

The amine group facilitates the synthesis of a diverse range of compound classes, including:

β-Lactams: Through reaction with appropriate precursors, it can form the core of azetidin-2-one (B1220530) (β-lactam) rings, which are key structures in antibiotics and potent anticancer agents.

Acridines: It can be incorporated into the tricyclic acridine system, a scaffold known for its DNA-intercalating properties and use in anticancer and antimicrobial drugs.

Schiff Bases: The amine group readily condenses with aldehydes and ketones to form imines (Schiff bases), which serve as versatile intermediates and exhibit their own biological activities, including antioxidant and antimicrobial properties. nih.gov

Heterocycles: It is a key precursor for building more complex heterocyclic systems like pyrimidines and quinoxalines, which are prevalent in numerous approved drugs. echemi.com

The presence of the chloro and dimethoxy groups on the aniline (B41778) ring further diversifies the potential of this scaffold by modulating the physicochemical properties (like lipophilicity and electronic character) of the resulting molecules, which is a critical aspect of rational drug design.

Contributions to Materials Science

Beyond its applications in medicine, the chemical structure of this compound and its isomers is relevant to the field of materials science, particularly in the synthesis of dyes and advanced polymers.

Isomers such as 4-chloro-2,5-dimethoxyaniline (B1194742) are established as valuable intermediates in the preparation of dyes and pigments. ias.ac.in The aniline functional group can be converted into a diazonium salt, which then undergoes a coupling reaction to form azo compounds. Azo compounds are characterized by the -N=N- linkage and constitute the largest class of synthetic dyes used in the textile, plastic, and coating industries due to their vibrant colors and stability. ijirset.com

Furthermore, dimethoxyaniline isomers are used as monomers for the synthesis of conducting polymers. Poly(2,5-dimethoxyaniline) (PDMA), a derivative of polyaniline, has attracted significant attention. researchgate.net This polymer exhibits improved solubility in common organic solvents compared to its parent, polyaniline, which greatly enhances its processability for creating films and coatings. researchgate.netscielo.br PDMA also displays interesting electrochromic properties, meaning it can change color reversibly when a voltage is applied. researchgate.netscite.ai This property makes it a promising candidate for applications in electrochromic devices such as smart windows, nonemissive displays, and sensors. researchgate.net The incorporation of a chloro-substituent, as in this compound, would be expected to further tune the electronic and optical properties of the resulting polymer.

Precursor in Dye and Pigment Synthesis

While direct documentation detailing the use of this compound in specific dye and pigment formulations is not extensively available in public literature, its structural features strongly suggest its potential as a valuable precursor in this industry. A closely related compound, 4-Chloro-2,5-dimethoxyaniline, is recognized as a significant intermediate in the manufacturing of various dyes and pigments. bohrium.comgoogle.com The fundamental chemistry of dye synthesis, particularly for azo dyes, relies on the diazotization of an aromatic amine followed by coupling with a suitable coupling component. google.com

Aniline derivatives, such as this compound, are key building blocks in the synthesis of azo dyes, which constitute the largest group of commercial colorants. google.com The presence of the chloro and dimethoxy substituents on the aniline ring is expected to influence the final color, fastness, and other properties of the resulting dyes. These substituent groups can alter the electron density of the aromatic ring, thereby affecting the wavelength of maximum absorption (λmax) of the chromophore. This allows for the fine-tuning of the dye's color. The general process for creating an azo dye involves treating the primary aromatic amine with a source of nitrous acid to form a diazonium salt, which is then reacted with a coupling agent, such as a phenol (B47542) or another aromatic amine.

Given the established use of substituted anilines in the dye industry, it is highly probable that this compound could be employed in the synthesis of a range of colors, likely in the yellow, orange, and red spectrum, depending on the chosen coupling partner. Further research and commercial development would be necessary to fully explore its specific applications and the unique properties of the dyes derived from it.

Development of Conducting Polymers

Substituted anilines are important monomers for the synthesis of conducting polymers, with polyaniline being one of the most extensively studied. The properties of these polymers can be tailored by introducing substituents onto the aniline monomer. While research on polymers specifically derived from this compound is not widely published, studies on the closely related poly(2,5-dimethoxyaniline) (PDMA) provide significant insights into the potential of such materials.

PDMA has been synthesized and characterized, demonstrating properties that make it a candidate for various electronic applications. reddit.com The presence of the two methoxy groups in the monomer enhances the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-insoluble parent polyaniline. reddit.com This improved processability allows for the casting of films and the fabrication of devices. reddit.com

The electrical conductivity of PDMA, however, has been found to be lower than that of polyaniline. reddit.com This is attributed to the localization of charge carriers (polarons) due to hydrogen bonding and the insulating effect of the methoxy groups. reddit.com It is anticipated that a polymer synthesized from this compound would also exhibit solubility in organic solvents. The introduction of a chloro-substituent would likely further modify the electronic properties and conductivity of the polymer. The electron-withdrawing nature of the chlorine atom could influence the oxidation potential of the monomer and the charge transport properties of the resulting polymer chain.

Applications in Electrochromic Devices

The ability of conducting polymers to change their optical properties in response to an electrical stimulus makes them highly suitable for use in electrochromic devices, such as smart windows, displays, and sensors. Polymers derived from substituted anilines have shown promising electrochromic behavior.

Poly(2,5-dimethoxyaniline) (PDMA) films have been demonstrated to exhibit reversible color changes. nih.govmdpi.com These films can switch between a transparent or pale-yellow reduced state and a colored (typically blue or green) oxidized state upon the application of an electrical potential. nih.govmdpi.com The response time for this color change is a critical parameter for practical applications, and for PDMA, it has been shown to be influenced by the electrolyte used and the applied potential. mdpi.com

A polymer derived from this compound would be expected to also display electrochromic properties. The specific colors of the different oxidation states and the switching characteristics would be influenced by the chloro-substituent. The electronic effects of the chlorine atom could alter the energy levels of the polymer's molecular orbitals, thereby affecting the wavelengths of light absorbed and reflected. Further investigation into the synthesis and characterization of poly(this compound) would be necessary to determine its suitability for electrochromic device applications. The table below summarizes some of the key electrochromic properties of the related poly(2,5-dimethoxyaniline).

PropertyValue/Observation
Color ChangeReversible from yellow to green/blue nih.gov
Switching MechanismTransition between fully reduced and fully oxidized states nih.gov
Response TimeInfluenced by electrolyte and applied potential mdpi.com

Role in Enzyme Research and Biotechnology

Enzyme Induction and Immobilization

Currently, there is a lack of specific research in publicly available scientific literature detailing the role of this compound in either enzyme induction or enzyme immobilization. Enzyme induction is the process by which a molecule increases the expression of an enzyme. nih.gov This is a common mechanism by which organisms adapt to exposure to foreign compounds (xenobiotics). researchgate.net While many aromatic compounds are known to be inducers of various enzyme systems, such as cytochrome P450s, specific studies on this compound have not been reported.

Enzyme immobilization involves confining enzymes to a solid support, which can enhance their stability and reusability for various biotechnological applications. google.com The chemical structure of this compound, with its primary amine group, could potentially be used for covalent attachment to a support material. However, without dedicated research, its efficacy and any potential impact on enzyme activity remain unknown.

Emerging Applications in Organic Synthesis and Catalysis

While direct applications of this compound as a catalyst are not yet established, the chemistry of related compounds suggests potential avenues for its use in organic synthesis and catalysis. Substituted anilines are versatile building blocks in the synthesis of a wide range of organic molecules and can participate in various catalytic processes. nih.gov

A notable study demonstrated that a structurally similar compound, 2-Chloro-1,4-dimethoxybenzene, can act as a novel catalytic cofactor in the oxidation of anisyl alcohol by lignin (B12514952) peroxidase. This finding suggests that chloro- and methoxy-substituted aromatic compounds can play a role in mediating enzymatic reactions. It is plausible that this compound could be investigated for similar cofactor activity or for its ability to influence other enzymatic or chemical catalytic cycles.

Furthermore, substituted anilines are key precursors in the synthesis of more complex molecules with potential catalytic activity. For instance, they are used in the preparation of ligands for metal-catalyzed cross-coupling reactions or as starting materials for the synthesis of organocatalysts. The specific substitution pattern of this compound could lead to the development of novel catalysts with unique reactivity and selectivity. Research in this area is ongoing, and the full catalytic potential of this compound and its derivatives is yet to be explored.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Biological Activity Mechanisms

While 2-Chloro-3,5-dimethoxyaniline is frequently utilized as a synthetic intermediate in the development of pharmaceuticals, its inherent structural motifs are found in various biologically active molecules. myskinrecipes.com The mechanisms of these related compounds provide insight into the potential biological activities of this compound derivatives.

Derivatives incorporating the dimethoxyaniline structure have been shown to modulate critical cellular signaling pathways. A notable example is a synthetic derivative of neocryptolepine, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which demonstrated potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The ability of such a compound to influence this pathway suggests that the structural features inherited from precursors like chlorinated and methoxylated anilines can be instrumental in designing agents that target specific cellular signals. nih.gov

The structural framework of this compound can contribute to the inhibition of fundamental cellular processes. In the context of cancer, derivatives have shown the ability to inhibit colony formation, reduce cell migration, and arrest the cell cycle, typically at the G2/M phase. nih.gov These actions are often linked to the induction of reactive oxygen species and a reduction in mitochondrial membrane potential, ultimately leading to apoptosis (programmed cell death). nih.gov The specific substitutions on the aniline (B41778) ring play a vital role in the potency and selectivity of these inhibitory effects.

Many antitumor agents function by interacting with microtubules, which are dynamic polymers of the protein tubulin essential for cell division. researchgate.net Compounds containing a dimethoxyphenyl moiety have been specifically studied for their tubulin-binding properties. For example, the compound MDL 27048, which features a 2,5-dimethoxyphenyl group, was found to be a potent and reversible microtubule inhibitor that binds to tubulin and disrupts microtubule assembly. nih.gov This interaction, which appears to overlap with the colchicine-binding site, leads to mitotic arrest and cell death. nih.govresearchgate.net This suggests that derivatives of this compound could potentially be developed as antitumor agents that target tubulin dynamics, a well-established mechanism for anticancer drugs. researchgate.net

Structure-Antioxidant Activity Relationships

The antioxidant potential of aniline derivatives is closely tied to their molecular structure. Research on a series of Schiff bases derived from 3,5-dimethoxyaniline (B133145) has provided valuable insights into these structure-activity relationships (SAR). researchgate.net

A study investigating the DPPH radical scavenging activity of various 3,5-dimethoxyaniline analogs found that the nature of the substituents had a significant impact on their antioxidant capacity. researchgate.net The presence of electron-donating groups, such as a hydroxyl (-OH) group, on the aromatic ring of the aldehyde portion of the Schiff base, enhanced the antioxidant activity. researchgate.net This is because electron-donating groups can more readily stabilize the resulting radical through resonance after donating a hydrogen atom. nih.gov

Specifically, compounds with a hydroxyl group showed greater radical scavenging ability than those without. researchgate.net The position of these groups is also critical; substitutions at the ortho and para positions are generally more effective at increasing antioxidant capacity than those at the meta position. mdpi.com The methoxy (B1213986) groups (-OCH3) on the aniline ring also contribute to the antioxidant potential. researchgate.netmdpi.com

DPPH Radical Scavenging Activity of 3,5-Dimethoxyaniline Derivatives (Schiff Bases)
CompoundSubstituent on Aldehyde RingKey Structural FeatureObserved Antioxidant Activity
3a4-ChloroElectron-withdrawing halogenLess active
3b4-HydroxyElectron-donating hydroxyl groupHigh radical scavenging activity
3c2-HydroxyElectron-donating hydroxyl groupHigh radical scavenging activity
3d2,4-DihydroxyMultiple electron-donating hydroxyl groupsHigh radical scavenging activity
3g4-N,N-dimethylElectron-donating groupActive

This table is based on findings reported for Schiff base derivatives of 3,5-dimethoxyaniline. researchgate.net

Influence of Substituent Position and Nature on Chemical Reactivity and Biological Profile

The chemical reactivity and biological profile of this compound are dictated by the interplay between its three substituents: the amino group, the two methoxy groups, and the chlorine atom.

Amino Group (-NH2): This is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. It also serves as the primary site for reactions like acylation and the formation of Schiff bases.

Methoxy Groups (-OCH3): These are also activating, ortho-para directing groups. Their electron-donating nature increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. In this compound, they direct incoming electrophiles to the 2, 4, and 6 positions.

Chlorine Atom (-Cl): As a halogen, chlorine is an electron-withdrawing group via induction but an ortho-para director due to resonance. It deactivates the ring toward electrophilic substitution. Its position at C2 is a result of directed synthesis.

The combined effect of these groups creates a unique reactivity pattern. The strong activating effect of the methoxy groups is somewhat tempered by the deactivating chlorine atom. In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the chlorine atom, enhanced by the presence of other groups, can make it a suitable leaving group. researchgate.net

Halogen Effects

The presence and nature of a halogen atom on an aniline ring significantly influence the molecule's electronic properties and, consequently, its biological activity. In the context of aniline derivatives, halogens generally act as electron-withdrawing groups through an inductive effect, which deactivates the aromatic ring towards electrophilic substitution. mdpi.com However, they also possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. mdpi.com

The introduction of halogen atoms can enhance the biological efficacy of a compound. This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can stabilize the binding of the molecule to a biological target such as an enzyme or receptor. nih.govnih.gov For instance, studies on halogenated anilines have demonstrated their potential as antimicrobial and antibiofilm agents. The presence of chlorine and bromine on the aniline ring was found to be critical for bioactivity against various pathogens. nih.gov

In a study of halogen-substituted Schiff base ligands complexed with copper(II), the inclusion of halogens was shown to enhance the antimicrobial activity of the resulting complexes, making them effective against antibiotic-resistant bacteria. acs.org Similarly, research on 6-chloro-2-arylvinylquinolines, synthesized from chloroaniline precursors, has shown that the halogen is a key feature for their antimalarial activity. nih.gov The electron-withdrawing nature of halogens like chlorine can also play a crucial role in the fungicidal activity of aniline derivatives. In the development of novel fungicides based on chlorothalonil, the presence of multiple chlorine atoms on the aniline ring was a key factor for their efficacy. nih.gov

The table below summarizes the effect of halogen substitution on the biological activity of various aniline-related compounds.

Compound ClassHalogen SubstituentObserved Effect on ActivityReference
Halogenated Anilines3-Chloro, 4-BromoEnhanced antimicrobial and antibiofilm activity against UPEC. nih.gov
Copper(II) Schiff Base ComplexesChloro, Bromo, IodoIncreased antibacterial efficacy, including against multidrug-resistant strains. acs.org
6-Chloro-2-arylvinylquinolines6-ChloroImportant for in vitro antiplasmodial activity against P. falciparum. nih.gov
Chlorothalonil-aniline Derivatives2,4-Dichloro, 2,4,6-TrichloroEssential for potent fungicidal activity against cucumber downy mildew. nih.gov

Methoxy Group Contributions

The methoxy (-OCH₃) group is a common substituent in many biologically active compounds and approved drugs, where it can significantly influence ligand-target interactions, physicochemical properties, and metabolic stability. nih.gov As a strong electron-donating group, the methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. libretexts.org

In the specific case of the 3,5-dimethoxy substitution pattern on an aniline ring, these groups enhance the electron density at the ortho and para positions (positions 2, 4, and 6). This increased nucleophilicity makes the aniline derivative more reactive in certain reactions, such as electrophilic aromatic substitution. researchgate.net A study on the Friedel-Crafts alkylation of 3,5-dimethoxyaniline with various aldehydes demonstrated that the reaction proceeds with high regioselectivity to the para position (position 4) due to the strong activating effect of the two meta-directing methoxy groups. researchgate.net

The antioxidant properties of 3,5-dimethoxyaniline derivatives have also been investigated. In a series of Schiff bases derived from 3,5-dimethoxyaniline, the presence of the dimethoxy scaffold contributed to their radical scavenging capabilities. researchgate.net The electronic effects of the methoxy groups are also crucial in more complex systems. For instance, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones with anticancer properties, the presence and position of methoxy substituents were found to be critical for their cytotoxic and antimigratory activities. rsc.org The methoxy groups can also serve as key attachment points for binding to biological targets, as observed in the interaction of colchicine (B1669291) analogues with tubulin. csic.es

The following table highlights the influence of methoxy groups on the reactivity and biological activity of aniline-based compounds.

Compound/ScaffoldMethoxy SubstitutionObserved EffectReference
3,5-Dimethoxyaniline3,5-DimethoxyHigh regioselectivity in para-alkylation reactions. researchgate.net
Schiff Bases of 3,5-Dimethoxyaniline3,5-DimethoxyContributes to DPPH radical scavenging (antioxidant) activity. researchgate.net
Pyrimido[4,5-c]quinolin-1(2H)-onesVarious (including dimethoxy)Crucial for antimigratory and cytotoxic (anticancer) activity. rsc.org
Colchicine Analogues2,3,4-Trimethoxy (Ring A)The 4-methoxy group acts as a key anchor for binding to tubulin. csic.es

N-Substitution Impact on Reactivity and Potency

Modification of the amino (-NH₂) group in aniline derivatives is a common strategy to modulate their reactivity and biological potency. The aniline amino group is a strong activating group, which can sometimes lead to over-reactivity and undesirable side reactions, such as in direct nitration or bromination. libretexts.org

A widely used method to control this reactivity is through N-acetylation, which converts the amino group into an amide. This transformation significantly attenuates the activating influence of the substituent, allowing for more selective chemical modifications of the aromatic ring. The acetyl group can later be removed through hydrolysis to restore the amino group. libretexts.org

N-substitution can also be employed to synthesize new classes of compounds with distinct biological activities. For example, the reaction of 3,5-dimethoxyaniline with various aldehydes leads to the formation of Schiff bases (imines), where the nitrogen atom is part of a C=N double bond. A study on a series of these Schiff bases revealed that the nature of the substituent on the aldehyde-derived part of the molecule had a significant impact on their antioxidant activity. researchgate.net Compounds with electron-donating hydroxyl groups on the aromatic ring of the aldehyde moiety showed enhanced radical scavenging activity. researchgate.net

In other contexts, N-alkylation or N-arylation can lead to compounds with specific pharmacological profiles. The reactivity of anilines in N-methylation reactions has been explored, where the methoxy groups of lignin (B12514952) were selectively used to methylate the nitrogen atom of aniline compounds. rsc.org The nature of the substituents on the aniline ring influences the yield of such reactions; electron-donating groups on the aniline often result in higher yields compared to electron-withdrawing groups. rsc.org

The impact of N-substitution on the properties of aniline derivatives is summarized in the table below.

Aniline DerivativeN-Substitution TypeEffect on Reactivity/PotencyReference
AnilineAcetylationAttenuates the activating effect of the amino group, allowing for controlled electrophilic substitution. libretexts.org
3,5-DimethoxyanilineSchiff Base Formation (N-benzylidene)Creates compounds with antioxidant activity, influenced by other substituents. researchgate.net
Aniline CompoundsN-methylation (using lignin)Yields N-methylated anilines; reaction efficiency is dependent on other ring substituents. rsc.org
Various AnilinesReaction with 1,4-naphthoquinoneForms 2-amino-1,4-naphthoquinones; yields are higher with electron-donating groups on the aniline. rsc.org

Advanced Analytical Techniques in Characterization

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of molecular structures. By studying the interaction of electromagnetic radiation with the molecule, various spectroscopic methods can probe different aspects of the compound's architecture, from the connectivity of atoms to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: In the ¹H-NMR spectrum of 2-Chloro-3,5-dimethoxyaniline, distinct signals are expected to correspond to the different types of protons. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet, integrating to six protons, due to their chemical equivalence. The amine (-NH₂) protons would appear as a broad singlet. The exact chemical shifts (ppm) would be influenced by the electronic effects of the chloro, methoxy, and amino substituents.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the two carbons of the methoxy groups, the six carbons of the aromatic ring, with those directly attached to the electronegative chlorine, oxygen, and nitrogen atoms appearing at characteristic downfield positions.

1D/2D NMR: While 1D NMR (¹H and ¹³C) provides primary structural data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. COSY would reveal proton-proton coupling between adjacent aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

While specific spectral data for this compound is not widely published, data for the parent compound, 3,5-dimethoxyaniline (B133145), shows characteristic signals that serve as a basis for predicting the spectrum of its chlorinated derivative. researchgate.netsigmaaldrich.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Characteristics for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹Hδ ~ 6.0-7.0Aromatic protons (2H)
¹Hδ ~ 3.8Methoxy protons (6H, singlet)
¹Hδ ~ 3.5-4.5 (broad)Amine protons (2H, singlet)
¹³Cδ ~ 160C-O (aromatic)
¹³Cδ ~ 145C-N (aromatic)
¹³Cδ ~ 110-120C-Cl (aromatic)
¹³Cδ ~ 90-100C-H (aromatic)
¹³Cδ ~ 55Methoxy carbons (-OCH₃)

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) would be prominent in the 1000-1300 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond would result in a peak in the fingerprint region, typically between 600-800 cm⁻¹.

Analysis of related compounds like 5-Chloro-2,4-dimethoxyaniline and 3,5-dimethoxyaniline confirms the expected regions for these functional group absorptions. researchgate.netsigmaaldrich.comchemicalbook.com

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch> 3000
Methoxy (-OCH₃)C-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
Ether (Ar-O-C)C-O Stretch1000 - 1300
Chloro (Ar-Cl)C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about electronic transitions between molecular orbitals. Aromatic compounds like this compound exhibit strong UV absorption due to π → π* transitions within the benzene ring. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The amino and methoxy groups act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The presence of the chlorine atom would also subtly influence the absorption profile. This technique is often used to determine the concentration of the compound in a solution. researchgate.netavantorsciences.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₈H₁₀ClNO₂), the monoisotopic mass is 187.0400 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the ³⁷Cl isotope gives a smaller peak (M+2) at approximately one-third the intensity of the main ³⁵Cl peak. ufz.demassbank.eu Fragmentation patterns typically involve the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of the entire methoxy group.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺188.04729135.4
[M+Na]⁺210.02923145.9
[M-H]⁻186.03273139.4
[M]⁺187.03946139.2

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on:

The exact spatial coordinates of each atom.

Bond lengths and bond angles between atoms.

The planarity of the benzene ring.

The conformation of the methoxy and amine groups relative to the ring.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While a specific crystal structure for this compound is not prominently available in the literature, the technique has been successfully applied to more complex molecules containing similar structural motifs, confirming their binding and conformation within larger structures. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials (e.g., 3,5-dimethoxyaniline) and the appearance of the desired product. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, GC (for volatile compounds) and HPLC are the methods of choice. avantorsciences.comecut.edu.cn A sample of this compound is passed through a chromatographic column, and a detector measures the amount of substance eluting over time. A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration, and the presence of any other peaks would indicate impurities. These techniques are highly sensitive and can detect even trace amounts of contaminants.

Electrochemical Characterization

Electrochemical techniques are pivotal for probing the redox behavior of aniline (B41778) derivatives, offering valuable information on their polymerization potential and electronic properties. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the analysis of closely related compounds, such as 2,5-dimethoxyaniline (B66101) and other halogenated anilines.

Cyclic voltammetry (CV) is a primary tool for this characterization. For aniline derivatives, CV typically reveals one or more oxidation peaks corresponding to the formation of radical cations and subsequent polymerization. The electrochemical polymerization of 2,5-dimethoxyaniline (a non-chlorinated analog) has been shown to occur via an oxidative coupling mechanism. ias.ac.inresearchgate.net The process begins with the one-electron oxidation of the monomer to form a radical cation. This is followed by the coupling of these radicals and subsequent deprotonation to form the polymer chain.

The electrochemical behavior of this compound is expected to follow a similar pathway. The presence of two electron-donating methoxy (-OCH₃) groups on the aromatic ring increases the electron density, which generally makes the monomer easier to oxidize compared to unsubstituted aniline. However, the electron-withdrawing nature of the chlorine (-Cl) atom at the 2-position will counteract this effect to some extent, likely increasing the oxidation potential compared to 2,5-dimethoxyaniline.

Studies on other chloro-substituted anilines have shown that the oxidation process is often an irreversible one, indicating that the oxidized species are highly reactive and quickly engage in follow-up reactions, such as polymerization or decomposition. For instance, the electrochemical oxidation of 4-chloroaniline (B138754) is an irreversible process that leads to unstable intermediates.

The CV of this compound in an acidic medium would likely exhibit a well-defined anodic peak on the first scan, corresponding to the oxidation of the monomer. In subsequent scans, new redox peaks would be expected to appear, representing the electrochemical activity of the newly formed polymer film, poly(this compound), on the electrode surface. These polymer-based peaks signify the reversible redox transitions of the polymer backbone between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).

The table below summarizes the expected electrochemical characteristics based on analogous compounds.

Technique Analyte Expected Observation Inference
Cyclic Voltammetry (CV)This compound (Monomer)An irreversible oxidation peak on the initial scan.Formation of a reactive radical cation, initiating polymerization.
CVPoly(this compound) (Polymer)Appearance of new, reversible redox peaks in subsequent scans.Indicates the successful deposition of an electroactive polymer film.

Thermal Analysis for Polymer Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, degradation behavior, and phase transitions of polymers. For poly(this compound), these analyses provide critical data for assessing its suitability in applications where thermal stress is a factor.

While specific TGA and DSC data for poly(this compound) are scarce, extensive research on poly(2,5-dimethoxyaniline) (PDMOA) and other polyanilines offers a reliable framework for predicting its thermal properties. ias.ac.incapes.gov.brresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA thermogram for a substituted polyaniline typically shows a multi-stage weight loss profile. researchgate.net

First Stage: A minor initial weight loss, usually below 150°C, is attributed to the evaporation of moisture and residual solvents trapped within the polymer matrix.

Second Stage: A more significant weight loss occurs at higher temperatures, corresponding to the degradation of the dopant and side chains (methoxy groups).

Third Stage: The final and most substantial weight loss at elevated temperatures represents the complete decomposition of the polymer backbone.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions like the glass transition temperature (Tg) and melting temperature (Tm). For amorphous or semi-crystalline polymers like substituted polyanilines, DSC curves often show a glass transition, which appears as a step-like change in the heat capacity. Exothermic peaks may also be observed, which can be related to cross-linking reactions or crystallization upon heating, while endothermic peaks typically correspond to melting or the loss of volatile components. researchgate.net For PDMOA, endothermic peaks have been assigned to morphological changes within the polymer. ias.ac.in

The expected thermal data for poly(this compound), based on its close analog PDMOA, are presented below.

Analysis Technique Parameter Temperature Range (°C) (Based on PDMOA) Interpretation
TGAInitial Weight Loss< 150Loss of water and volatile solvents.
TGAMajor Decomposition200 - 550Degradation of dopant, methoxy groups, and polymer backbone.
DSCEndothermic Peaks~220 and ~340Morphological changes and structural transitions within the polymer.

These advanced analytical techniques provide a robust framework for characterizing this compound and its polymer. The electrochemical data are essential for understanding its redox properties and suitability for electronic applications, while thermal analysis is critical for defining its operational limits in thermally demanding environments.

Environmental Fate and Degradation Studies

Biodegradation Pathways in Water, Sediment, and Soilnih.gov

The biodegradation of 2-Chloro-3,5-dimethoxyaniline is expected to proceed via different mechanisms depending on the presence of oxygen.

Aerobic Conditions: In oxygen-rich environments like surface waters and aerobic soils, the primary degradation pathway for chloroanilines involves oxidation. nih.gov The initial attack is typically on the amino group, leading to oxidative deamination and the formation of the corresponding chlorocatechol. This intermediate is then susceptible to ring cleavage and further degradation by various microorganisms. nih.gov

Anaerobic Conditions: In environments lacking oxygen, such as deeper sediments and anoxic groundwater, reductive dechlorination is the principal biodegradation mechanism for chlorinated aromatic compounds. clu-in.org Specialized bacteria, including species like Dehalobacter and Geobacter, can utilize chloroanilines as electron acceptors, removing chlorine atoms from the aromatic ring. nih.govresearchgate.net This process would likely transform this compound sequentially into 3,5-dimethoxyaniline (B133145), which could then undergo further degradation.

Phototransformation Mechanisms in Air and Waternih.gov

Phototransformation, or degradation by light, is a significant fate process for aromatic amines.

In Water: In sunlit surface waters, this compound is expected to undergo photolysis. The process is primarily driven by reactions with photochemically generated hydroxyl radicals (•OH). nih.govmdpi.com This can lead to the formation of various intermediates, including the corresponding chlorophenols, through the substitution of the amine group. cabidigitallibrary.orgresearchgate.net Dimerization reactions to form azo-compounds have also been observed in studies of similar chloroanilines. researchgate.net

In Air: If volatilized into the atmosphere, aromatic amines react rapidly with hydroxyl radicals. This reaction is a major pathway for the degradation of organic compounds in the troposphere. Given its chemical structure, this compound would be expected to have a short atmospheric half-life.

Hydrolysis Studiesnih.gov

Hydrolysis is not considered a significant degradation pathway for this compound in the environment. Aromatic amines are generally stable and resistant to hydrolysis under typical environmental conditions where the pH is near neutral. nih.govacs.org The carbon-nitrogen bond of the amine group attached to the aromatic ring is strong and does not readily react with water.

Bioaccumulation Potential in Aquatic and Terrestrial Systemsnih.gov

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrate in its tissues. This potential is often correlated with the octanol-water partition coefficient (Log Kow).

Based on the estimated Log Kow value (in the range of 2.4-2.8), this compound is predicted to have a low to moderate potential for bioaccumulation in aquatic organisms. This is comparable to other chloroanilines; for example, 4-chloroaniline (B138754) has a measured Log Kow of 1.83 and exhibits low bioconcentration factors (BCF) in fish. researchgate.netwho.int The presence of the chloro and methoxy (B1213986) groups on this compound increases its lipophilicity compared to unsubstituted aniline (B41778), suggesting some partitioning into fatty tissues is possible, but it is unlikely to lead to high levels of biomagnification in the food web.

Transport and Distribution Studies (Adsorption/Desorption, Henry's Law)nih.gov

The movement of this compound through the environment is dictated by its partitioning behavior between water, soil, and air.

Adsorption/Desorption: With a moderate estimated Log Kow, the compound is expected to adsorb to organic matter in soil and sediment. researchgate.net This process, known as sorption, reduces its concentration in the water column and limits its mobility. The primary mechanism for chloroaniline sorption in soil is binding to humic substances within the soil organic matter. researchgate.netmdpi.com This suggests that the compound would be less mobile in soils with high organic content.

Henry's Law: The estimated low Henry's Law constant indicates that this compound has a low tendency to partition from water into the air. nih.gov Therefore, volatilization from water bodies or moist soils is not expected to be a significant transport pathway.

Consideration of Dioxin Formation Potential in Related Halogenated Aniline Chemistryepa.gov

A significant environmental concern for any chlorinated aromatic compound is its potential to act as a precursor for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds can be formed unintentionally during high-temperature processes like waste incineration. solenvn.comresearchgate.net

The formation can occur through two main pathways: from chlorinated precursors or through de novo synthesis on fly ash particles. unimib.it Chlorinated aromatic compounds such as chlorophenols and chlorobenzenes are well-known precursors to dioxins. tandfonline.comnih.gov Given that this compound is a chlorinated aromatic amine, it possesses the necessary chemical structure—a chlorinated benzene (B151609) ring—to potentially contribute to the formation of PCDDs and/or PCDFs under incomplete combustion conditions (typically 200-400°C) in the presence of a catalyst, such as copper. unimib.it Therefore, the thermal treatment or incineration of waste containing this compound could potentially lead to the emission of these hazardous byproducts.

Computational and Theoretical Chemistry Studies of 2 Chloro 3,5 Dimethoxyaniline and Its Analogs

Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For 2-Chloro-3,5-dimethoxyaniline and its derivatives, these methods offer insights into potential biological activities, reactivity, and dynamic behavior, guiding further experimental research. While specific studies on the parent molecule this compound are not extensively documented in public literature, research on its close analogs and derivatives provides a clear framework for its computational profile.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The development of new and efficient synthetic routes for 2-Chloro-3,5-dimethoxyaniline is a key area for future research. Current methods often involve multi-step processes that may have limitations in terms of yield, cost, and environmental impact. Future research could focus on:

Catalytic Systems: Investigating novel catalysts to improve the efficiency and selectivity of the synthesis. For instance, the use of recyclable catalysts could significantly reduce waste and production costs.

Flow Chemistry: Exploring the application of continuous flow chemistry for the synthesis of this compound. This approach can offer better control over reaction parameters, leading to higher purity and safer production processes.

A comparative analysis of existing and potential new synthetic methods is crucial for identifying the most promising avenues for future development.

Development of Advanced Derivatives for Targeted Applications

The unique structure of this compound makes it an excellent scaffold for the development of advanced derivatives with tailored properties for specific applications. Future research in this area should include:

Pharmaceuticals: Synthesizing and screening new derivatives for their potential as active pharmaceutical ingredients (APIs). Research has shown that aniline (B41778) derivatives can exhibit a range of biological activities, including enzyme inhibition. nih.gov

Agrochemicals: Designing derivatives with enhanced herbicidal or pesticidal properties. The presence of chlorine and methoxy (B1213986) groups can be fine-tuned to optimize activity and selectivity.

Dyestuffs: Creating novel dyes and pigments with improved stability, color intensity, and fastness properties for use in textiles and inks. myskinrecipes.com

Structure-activity relationship (SAR) studies will be essential to guide the rational design of these new derivatives.

Deeper Elucidation of Biological Mechanisms of Action

While some derivatives of similar anilines have been investigated for their biological activities, the specific mechanisms of action of this compound and its derivatives are not yet fully understood. researchgate.net Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography and proteomics to identify the specific enzymes, receptors, or other biomolecules that interact with these compounds.

Cellular Assays: Conduct comprehensive cellular assays to understand the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways. nih.gov

In Vivo Studies: For promising derivatives, in vivo studies in animal models will be necessary to evaluate their efficacy and to understand their pharmacokinetic and pharmacodynamic profiles.

A deeper understanding of the biological mechanisms will be critical for the development of safe and effective therapeutic agents.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical research and industry. Future research on this compound should incorporate these principles by:

Using Greener Solvents: Investigating the use of environmentally benign solvents, such as water or ethanol (B145695), to replace hazardous organic solvents in the synthesis process. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable resources.

Catalyst Optimization: Developing highly efficient and recyclable catalysts to reduce the environmental footprint of the synthesis. researchgate.netguidechem.com

Implementing green chemistry approaches will not only reduce the environmental impact but can also lead to more cost-effective and safer manufacturing processes.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and impact of this compound and its derivatives is essential. Future research should focus on:

Biodegradability Studies: Assessing the biodegradability of these compounds in different environmental compartments (soil, water, air).

Toxicity Testing: Conducting ecotoxicological studies to determine the potential toxicity of these compounds to various organisms, including aquatic life and soil microorganisms.

Development of Mitigation Strategies: Based on the environmental risk assessment, developing strategies to mitigate any potential adverse effects, such as advanced wastewater treatment methods or the design of more biodegradable derivatives.

These assessments are crucial for ensuring the responsible and sustainable use of these compounds.

Advanced Computational Modeling for Rational Design

Computational modeling and simulation are powerful tools that can accelerate the discovery and development of new chemical entities. In the context of this compound, future research can leverage these tools for:

Predicting Properties: Using quantum mechanical calculations and molecular dynamics simulations to predict the physicochemical properties, reactivity, and spectral characteristics of new derivatives.

Virtual Screening: Employing virtual screening techniques to identify promising drug candidates from large libraries of virtual derivatives, thereby reducing the time and cost of experimental screening.

Mechanism Elucidation: Using computational methods to study the reaction mechanisms of synthetic routes and the binding modes of biologically active derivatives with their molecular targets. aps.orgturbulencesimulation.com

The integration of computational modeling with experimental work will enable a more rational and efficient design of new derivatives with desired properties.

Q & A

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer : It serves as a precursor for pyrimidine derivatives (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) via condensation with malononitrile derivatives. Optimize pH (6–7) and temperature (60–80°C) to favor cyclization over hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.